molecular formula C14H10Cl3NO B5848108 3-methyl-N-(2,4,5-trichlorophenyl)benzamide

3-methyl-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B5848108
M. Wt: 314.6 g/mol
InChI Key: ADCFSKBGJIZQQV-UHFFFAOYSA-N
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Description

3-methyl-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C14H10Cl3NO It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the 3-position and a trichlorophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,4,5-trichlorophenyl)benzamide typically involves the following steps:

    Nitration of 3-methylbenzoic acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction of the nitro group: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is acylated with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 3-methylbenzoic acid.

    Reduction: 3-methyl-N-(2,4,5-trichlorophenyl)aniline.

    Substitution: 3-methyl-N-(2,4,5-trimethoxyphenyl)benzamide.

Scientific Research Applications

3-methyl-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide: Similar structure but with a nitro group instead of a methyl group.

    4-methyl-N-(2,4,5-trichlorophenyl)benzamide: Similar structure but with the methyl group at the 4-position.

Uniqueness

3-methyl-N-(2,4,5-trichlorophenyl)benzamide is unique due to the specific positioning of the methyl and trichlorophenyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs.

Properties

IUPAC Name

3-methyl-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFSKBGJIZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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